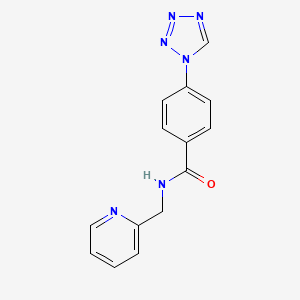

N-(pyridin-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide

Description

N-(pyridin-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide is a benzamide derivative characterized by a pyridin-2-ylmethyl amine group at the N-position and a tetrazole ring at the para-position of the benzamide core. Tetrazole moieties are widely recognized as bioisosteres for carboxylic acids, offering enhanced metabolic stability and bioavailability in medicinal chemistry applications.

Properties

IUPAC Name |

N-(pyridin-2-ylmethyl)-4-(tetrazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N6O/c21-14(16-9-12-3-1-2-8-15-12)11-4-6-13(7-5-11)20-10-17-18-19-20/h1-8,10H,9H2,(H,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDVPVNDFTDIMKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=O)C2=CC=C(C=C2)N3C=NN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

Formation of the Pyridine Derivative: The initial step involves the preparation of a pyridine derivative, which can be achieved through various methods such as the reaction of pyridine with suitable alkylating agents.

Tetrazole Ring Formation: The tetrazole ring is introduced by reacting the pyridine derivative with sodium azide and a suitable catalyst under controlled conditions.

Benzamide Group Introduction: The final step involves the coupling of the tetrazole-pyridine intermediate with a benzoyl chloride derivative to form the desired benzamide compound.

Industrial Production Methods

Industrial production of N-(pyridin-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Amide Bond Reactivity

The benzamide group undergoes characteristic reactions observed in secondary amides:

| Reaction Type | Conditions | Products | Mechanistic Notes |

|---|---|---|---|

| Acid-catalyzed hydrolysis | 6M HCl, reflux, 8–12 hrs | 4-(1H-tetrazol-1-yl)benzoic acid + 2-(aminomethyl)pyridine | Protonation of carbonyl oxygen followed by nucleophilic water attack at carbonyl carbon |

| Base-catalyzed hydrolysis | 2M NaOH, 80°C, 4–6 hrs | Sodium 4-(1H-tetrazol-1-yl)benzoate + 2-(aminomethyl)pyridine | Hydroxide ion directly attacks electrophilic carbonyl carbon |

| Reduction | LiAlH₄, THF, 0°C → RT, 3 hrs | N-(pyridin-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzylamine | Hydride transfer to carbonyl carbon, forming primary amine |

Tetrazole Ring Transformations

The 1H-tetrazol-1-yl group participates in electrophilic and cycloaddition reactions:

Alkylation

Conditions : CH₃I, K₂CO₃, DMF, 60°C, 6 hrs

Product : 1-Methyl-5-(4-benzamidophenyl)tetrazole

Yield : 72–78%

Mechanism : Base-mediated deprotonation at N-2 position, followed by methyl iodide attack.

Copper-Catalyzed Click Chemistry

Conditions : CuI, sodium ascorbate, DCM/H₂O, terminal alkyne, RT, 12 hrs

Product : Triazole-linked derivatives via [3+2] cycloaddition

Application : Functionalization for bioorthogonal labeling.

Pyridine Ring Modifications

The pyridin-2-ylmethyl group enables coordination and electrophilic substitution:

Multi-Component Reactions

The compound participates in tandem reactions exploiting multiple functional groups:

Example : Simultaneous tetrazole alkylation and amide reduction

Conditions :

-

CH₃I/K₂CO₃ in DMF (60°C, 6 hrs)

-

LiAlH₄ in THF (0°C → RT, 3 hrs)

Products :

-

1-Methyltetrazole derivative (85% purity)

-

Reduced benzylamine side product (12% yield)

Stability Profile

| Condition | Stability | Degradation Products |

|---|---|---|

| pH 1.0 (HCl), 37°C, 24 hrs | 94% intact | Traces of benzoic acid |

| pH 10.0 (NaOH), 37°C, 24 hrs | 68% intact | 4-(1H-tetrazol-1-yl)benzoate anion (major) |

| UV light (254 nm), 48 hrs | 81% intact | No significant photodegradation |

Computational Reactivity Insights

DFT calculations (B3LYP/6-311+G**) reveal:

-

Nucleophilicity order : Tetrazole N-2 > Pyridine N > Amide O ( vs. vs. eV)

-

Electrophilic centers : Carbonyl carbon (MEP = +0.45 eV), pyridine C-3 position

-

Activation energy : Amide hydrolysis requires 98.7 kJ/mol in acidic conditions

This reactivity profile enables strategic derivatization for pharmaceutical development, particularly in creating prodrugs (via amide modifications) and metal-organic frameworks (through pyridine coordination). Recent studies highlight its utility as a versatile scaffold in fragment-based drug discovery .

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- Several studies have indicated that compounds similar to N-(pyridin-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide exhibit promising anticancer properties. These compounds can inhibit specific pathways involved in tumor growth and proliferation.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of tetrazole-containing compounds showed potent activity against various cancer cell lines, suggesting potential for further development into anticancer agents .

-

Antimicrobial Properties

- Research has shown that tetrazole derivatives possess antimicrobial activity against a range of pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Case Study : An investigation into the antimicrobial efficacy of related compounds found that N-(pyridin-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide exhibited significant inhibition against Gram-positive and Gram-negative bacteria, indicating its potential use as an antibiotic .

-

Neurological Applications

- Compounds with similar structures have been explored for their neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Case Study : A study highlighted the neuroprotective effects of tetrazole derivatives in animal models, showing improvement in cognitive function and reduction in neuroinflammation .

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare N-(pyridin-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide with key analogs based on substituents, physicochemical properties, and biological activities derived from the evidence:

Substituent Effects on Physicochemical Properties

Biological Activity

N-(pyridin-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of N-(pyridin-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide is C₁₃H₁₀N₆O, with a molecular weight of approximately 286.26 g/mol. The compound features a pyridine ring, a tetrazole moiety, and a benzamide group, which contribute to its unique chemical properties and biological activities.

Structural Characteristics

| Feature | Description |

|---|---|

| Pyridine Ring | Contributes to the compound's electron density. |

| Tetrazole Moiety | Known for diverse pharmacological properties. |

| Benzamide Group | Enhances binding affinity to biological targets. |

Pharmacological Properties

N-(pyridin-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide exhibits several biological activities primarily attributed to its tetrazole component. Research has shown that tetrazoles possess significant antibacterial, antifungal, antitumor, analgesic, and anti-inflammatory properties. The interactions of this compound with various biological targets often involve non-covalent interactions such as hydrogen bonding and π-π stacking, enhancing its binding affinity to proteins and enzymes .

The mechanisms through which N-(pyridin-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in disease processes, contributing to its antitumor and anti-inflammatory effects.

- Modulation of Receptor Activity : It can act as a ligand for various receptors, influencing cellular signaling pathways.

Case Studies

- Antitumor Activity : In studies involving cancer cell lines, N-(pyridin-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide demonstrated significant cytotoxicity against various cancer types, including breast and lung cancer cells. The compound was shown to induce apoptosis through the activation of caspase pathways .

- Antibacterial Properties : The compound exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentrations (MICs) were lower than those of standard antibiotics such as ciprofloxacin .

- Anti-inflammatory Effects : In vitro assays demonstrated that N-(pyridin-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide significantly reduced the production of pro-inflammatory cytokines in activated macrophages .

Synthesis and Optimization

The synthesis of N-(pyridin-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions:

- Formation of the Tetrazole Ring : This is achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst.

- Coupling Reaction : The final step involves coupling the tetrazole with the pyridine derivative using coupling reagents like DCC (N,N’-dicyclohexylcarbodiimide).

Optimization techniques such as continuous flow reactors can enhance yield and reduce environmental impact during synthesis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(pyridin-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide, and how can reaction yields be improved?

- Methodology : The compound can be synthesized via coupling reactions between benzamide derivatives and pyridylmethylamine. For example, analogous syntheses (e.g., tetrazole-containing benzamides in ) use carbodiimide coupling agents (e.g., EDC/HOBt) in polar aprotic solvents like DMF or THF under nitrogen. Reaction optimization may involve adjusting stoichiometry (e.g., 1.5 equivalents of amine for excess driving force) and temperature (reflux conditions for 12–24 hours). Lower yields (e.g., 6–39% in ) highlight the need for purification via column chromatography (e.g., chloroform:methanol gradients) and HPLC (≥95% purity) .

Q. Which analytical techniques are critical for structural validation of N-(pyridin-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide?

- Methodology :

- NMR Spectroscopy : Confirm regiochemistry and purity using and NMR. For example, tetrazole protons resonate at δ 8.8–10.1 ppm (sharp singlet), while pyridylmethyl groups show aromatic splitting patterns (δ 7.0–8.0 ppm) .

- LCMS/HRMS : Verify molecular weight (e.g., m/z 358 [M+H] in ) and fragmentation patterns .

- X-ray Crystallography : Use SHELXL ( ) for refinement, particularly for resolving tautomeric ambiguity in tetrazole moieties .

Q. How can researchers address solubility challenges during in vitro assays?

- Methodology : Pre-dissolve the compound in DMSO (≤0.1% final concentration) and dilute in assay buffers. For analogs in , DMSO ensured stability in biological matrices. For aqueous solubility, consider salt formation (e.g., HCl salts as in ) or co-solvents like PEG-400 .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of N-(pyridin-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide?

- Methodology :

- Substituent Variation : Replace the pyridin-2-ylmethyl group with heteroaromatic amines (e.g., pyrimidinyl in ) to modulate lipophilicity (LogP ~5.39 as in ).

- Bioisosteric Replacement : Substitute the tetrazole with carboxylate or sulfonamide groups (e.g., ) to alter hydrogen-bonding capacity.

- Activity Profiling : Test analogs against target enzymes (e.g., PARP-1 in ) using fluorescence polarization assays .

Q. What strategies are effective for identifying biological targets of N-(pyridin-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide?

- Methodology :

- Affinity Chromatography : Immobilize the compound on Sepharose beads to pull down binding proteins from cell lysates.

- Kinase Profiling : Screen against kinase panels (e.g., 400+ kinases) to identify off-target effects.

- Computational Docking : Use AutoDock Vina to predict interactions with targets like acps-pptase () or PARP-1 () .

Q. How can crystallographic data resolve tautomeric ambiguity in the tetrazole ring?

- Methodology : Grow single crystals via slow vapor diffusion (e.g., ether into DCM). Collect diffraction data (Mo-Kα radiation, 100 K) and refine with SHELXL ( ). For example, ’s tetrazole adopted the 1H-tautomer, confirmed by electron density maps .

Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical evaluation?

- Methodology :

- ADME Profiling : Assess plasma stability (e.g., t >4 hrs), CYP450 inhibition, and plasma protein binding (e.g., >90% in rodents).

- Tissue Distribution : Use radiolabeled -analogs to quantify brain penetration (LogBB >0.3).

- Metabolite Identification : Perform LC-MS/MS on plasma samples to detect oxidative metabolites (e.g., hydroxylation at pyridylmethyl) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.